
3,3-Dimethylbutane-2,2-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbutane-2,2-dithiol is an organic compound with the molecular formula C6H14S2 It is a dithiol, meaning it contains two thiol (–SH) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutane-2,2-dithiol typically involves the reaction of 3,3-Dimethylbutane-2,2-diol with thiolating agents. One common method is the reaction of the diol with phosphorus pentasulfide (P2S5) under controlled conditions to replace the hydroxyl groups with thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylbutane-2,2-dithiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkylated products.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbutane-2,2-dithiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Used in the production of polymers and as an additive in lubricants and other materials to enhance their properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbutane-2,2-dithiol involves its thiol groups, which can participate in various chemical reactions. These thiol groups can form disulfide bonds, which are important in redox biology and protein folding. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbutane-2-ol: An alcohol with similar structural features but different functional groups.
3,3-Dimethylbutane-2-thiol: A monothiol compound with only one thiol group.
Uniqueness
3,3-Dimethylbutane-2,2-dithiol is unique due to the presence of two thiol groups, which gives it distinct chemical reactivity compared to similar compounds with only one thiol group or different functional groups. This dual thiol functionality allows for more diverse chemical reactions and applications.
Eigenschaften
CAS-Nummer |
4191-25-7 |
|---|---|
Molekularformel |
C6H14S2 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
3,3-dimethylbutane-2,2-dithiol |
InChI |
InChI=1S/C6H14S2/c1-5(2,3)6(4,7)8/h7-8H,1-4H3 |
InChI-Schlüssel |
YXFWGDBZQSABDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


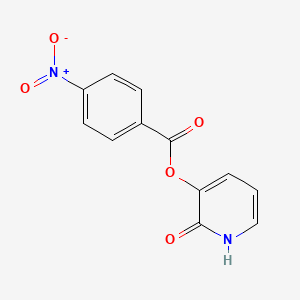
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
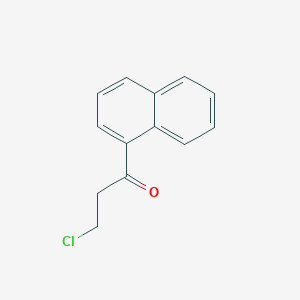


![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
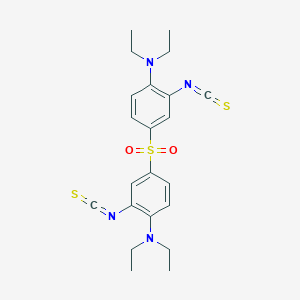
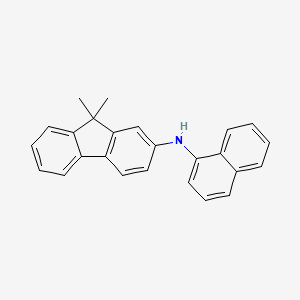
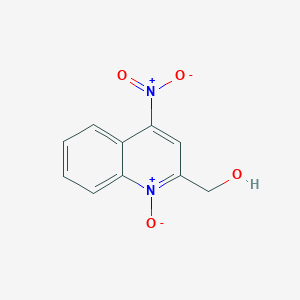
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
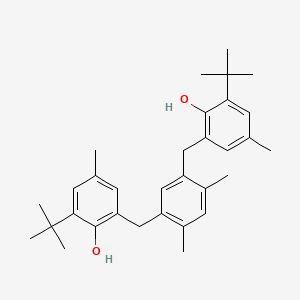
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
